N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide
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Overview
Description
N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a tetrazole ring, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the acetamide moiety is introduced through a reaction with N-methylacetamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or protection of neuronal cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Shares the trifluoromethyl group and aromatic ring structure.
N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: Contains a similar acetamide moiety and aromatic ring system.
Uniqueness
N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16F3N5O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-methyl-N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3 |
InChI Key |
XILLCLUDDFDEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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